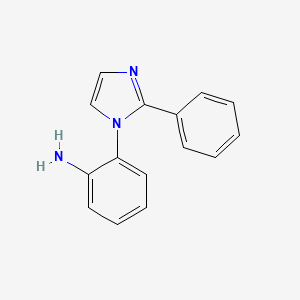

2-(2-Phenyl-1H-imidazol-1-YL)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Phenyl-1H-imidazol-1-YL)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to an aniline moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-imidazol-1-YL)aniline typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, α-azido chalcones, aryl aldehydes, and anilines can be used in the presence of erbium triflate as a catalyst . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1H-imidazol-1-YL)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

2-(2-Phenyl-1H-imidazol-1-YL)aniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of dyes, catalysts, and other functional materials

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

2-(2-Phenyl-1H-imidazol-1-YL)aniline can be compared with other imidazole derivatives, such as:

1-Phenylimidazole: Lacks the aniline moiety, making it less versatile in certain applications.

2-Phenylimidazole: Similar structure but without the aniline group, leading to different chemical and biological properties.

Benzimidazole: Contains a fused benzene ring, which can alter its reactivity and biological activity.

The uniqueness of this compound lies in its combination of the phenyl, imidazole, and aniline moieties, providing a unique set of properties and applications .

Biological Activity

The compound 2-(2-Phenyl-1H-imidazol-1-YL)aniline is a member of the imidazole family known for its diverse biological activities. Its structure, featuring a phenyl group attached to an imidazole ring and an aniline moiety, contributes to its unique reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant studies.

Structural Characteristics

This compound consists of:

- An imidazole ring : A five-membered ring containing two nitrogen atoms.

- A phenyl group : Contributes to the compound's hydrophobic characteristics.

- An aniline moiety : An aromatic amine that enhances interaction with biological targets.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-(1H-Benzimidazol-2-yl)aniline | Contains a benzimidazole ring instead of imidazole | Different nitrogen positioning affects reactivity |

| 2-(1H-Imidazol-4-yl)aniline | Imidazole ring substituted at a different position | Alters binding affinities |

| 2-(1H-Imidazol-1-yl)aniline | Imidazole ring directly attached to aniline | Simpler structure may limit biological activity |

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, including this compound, exhibit antimicrobial , antifungal , and anticancer activities. The specific biological effects are contingent upon the compound's structure and its interactions with cellular targets.

Case Study: Antifungal Activity

A study evaluated a series of imidazole derivatives against Candida albicans and found that certain compounds exhibited higher efficacy than traditional antifungals like fluconazole. For instance, derivatives showed minimum inhibitory concentration (MIC) values significantly lower than fluconazole, indicating enhanced antifungal potency .

Antitumor Activity

The compound has demonstrated promising antitumor activity in vitro. Research on related imidazole derivatives revealed their ability to induce apoptosis in cancer cell lines by modulating protein expression levels associated with cell survival . The selectivity index indicated that these compounds were more toxic to tumor cells compared to normal cells.

Table 2: Summary of Antitumor Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | Various Cancer Lines | <10 | Induces apoptosis via Bax/Bcl-2 modulation |

| 6a | Breast Cancer Cells | 5 | EGFR/HER2 inhibition |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can lead to significant biochemical responses, such as enzyme inhibition or receptor activation. For example, compounds in this class have been shown to activate Toll-like receptors (TLR), which play a crucial role in immune response modulation .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high solubility in polar solvents, enhancing its bioavailability and efficacy within biological systems. This characteristic is essential for therapeutic applications where rapid absorption is critical.

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(2-phenylimidazol-1-yl)aniline |

InChI |

InChI=1S/C15H13N3/c16-13-8-4-5-9-14(13)18-11-10-17-15(18)12-6-2-1-3-7-12/h1-11H,16H2 |

InChI Key |

QLCZLSMCBSWNOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.